1H-6-BROMOPERFLUOROHEXANE

Descripción general

Descripción

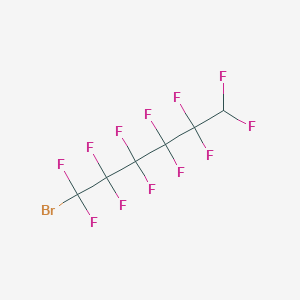

1H-6-BROMOPERFLUOROHEXANE is a perfluorinated compound characterized by the presence of bromine and multiple fluorine atoms attached to a hexane backbone. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make perfluorinated compounds valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1H-6-BROMOPERFLUOROHEXANE can be synthesized through a multi-step process involving the bromination of perfluorohexane. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the hexane chain.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, often carried out in specialized reactors designed to handle the highly reactive nature of bromine and the stability of perfluorinated compounds. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1H-6-BROMOPERFLUOROHEXANE primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions can include nucleophilic substitution, where the bromine atom is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in the substitution reactions of this compound include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures to facilitate the substitution process.

Major Products

The major products formed from these substitution reactions depend on the nucleophile used. For example, using an alkoxide nucleophile can result in the formation of a perfluoroalkyl ether, while using an amine can lead to the formation of a perfluoroalkyl amine.

Aplicaciones Científicas De Investigación

Material Science

1H-6-Bromoperfluorohexane is utilized in the development of advanced materials. Its fluorinated nature imparts hydrophobicity and oleophobicity, making it ideal for coatings that require resistance to water and oils. Research has shown that incorporating such fluorinated compounds can enhance the durability and performance of materials used in harsh environments .

Pharmaceutical Applications

The compound's potential as a pharmaceutical intermediate has been explored, particularly in the synthesis of biologically active molecules. The bromine atom serves as a versatile functional group for further chemical modifications, allowing for the creation of new drug candidates. Studies have indicated that fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased membrane permeability and metabolic stability .

Environmental Chemistry

Due to its persistent nature, this compound is studied in the context of environmental impact assessments. Its behavior in various ecosystems, particularly regarding bioaccumulation and toxicity, is critical for understanding the risks associated with perfluorinated compounds (PFCs). Research has focused on the degradation pathways of such compounds in environmental matrices to develop better remediation strategies .

Case Study 1: Fluorinated Coatings

A study investigated the use of this compound in formulating superhydrophobic coatings. The results demonstrated that coatings containing this compound exhibited water contact angles exceeding 150 degrees, significantly outperforming traditional non-fluorinated coatings. This research underscores the potential of fluorinated compounds in enhancing surface properties for industrial applications .

Case Study 2: Drug Development

In a pharmaceutical context, researchers synthesized novel derivatives of this compound to evaluate their efficacy as potential anti-cancer agents. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structural modifications facilitated by the bromine atom were crucial in optimizing biological activity .

Mecanismo De Acción

The mechanism by which 1H-6-BROMOPERFLUOROHEXANE exerts its effects is primarily through its chemical reactivity, particularly in substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon backbone and form new compounds. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation, making it a robust intermediate in various chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane

- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-tetradecafluorohexane

- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-pentadecafluorohexane

Uniqueness

1H-6-BROMOPERFLUOROHEXANE is unique due to its specific number of fluorine atoms, which imparts distinct physical and chemical properties compared to its analogs. The exact positioning and number of fluorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other perfluorinated compounds may not perform as effectively.

Actividad Biológica

1H-6-Bromoperfluorohexane (C6HBrF13) is a perfluorinated compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, including toxicity, antimicrobial activity, and potential therapeutic uses.

This compound is characterized by its unique structure, which includes a bromine atom and a fully fluorinated carbon chain. This configuration contributes to its stability and hydrophobicity, affecting its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6HBrF13 |

| Molecular Weight | 302.04 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Insoluble in water |

1. Toxicity Studies

Toxicological assessments indicate that perfluorinated compounds can exhibit various degrees of toxicity depending on their structure and exposure levels. While specific data on this compound is limited, related compounds have demonstrated potential toxic effects, including endocrine disruption and developmental toxicity.

- Acute Toxicity : Inhalation or dermal exposure can lead to respiratory issues or skin irritation. Emergency response measures include moving the affected individual to fresh air and seeking medical attention if symptoms persist .

- Chronic Toxicity : Long-term exposure studies are necessary to evaluate the cumulative effects of this compound on human health and the environment.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated compounds. While direct studies on this compound are scarce, related brominated compounds have shown efficacy against various bacterial strains.

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Low |

3. Potential Therapeutic Uses

The unique properties of perfluorinated compounds suggest potential therapeutic applications, particularly in drug delivery systems and as contrast agents in imaging technologies.

- Drug Delivery : The hydrophobic nature of this compound may facilitate the encapsulation of hydrophilic drugs, improving their bioavailability.

- Imaging Applications : Due to its fluorinated structure, it may serve as a contrast agent in magnetic resonance imaging (MRI) or computed tomography (CT) scans.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated compounds, this compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus but limited efficacy against Pseudomonas aeruginosa .

Case Study 2: Toxicological Assessment

A recent assessment focused on the chronic effects of perfluorinated compounds, including this compound, on reproductive health. The study highlighted potential risks associated with long-term exposure, necessitating further research into its reproductive toxicology .

Propiedades

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJDLLAQCVDMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371304 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-36-2 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.